1-异丁基-3-甲基-1H-吡唑-5-胺

描述

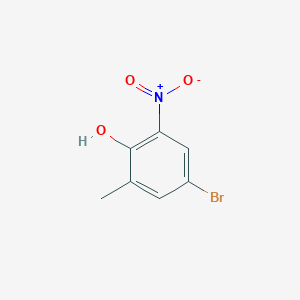

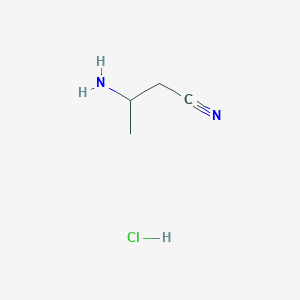

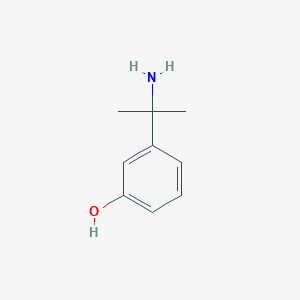

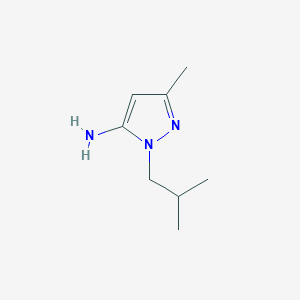

The compound 1-Isobutyl-3-methyl-1H-pyrazol-5-amine is a derivative of the pyrazole class, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives can be complex due to the potential for isomerization. For instance, in the synthesis of 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles, a mixture of 1,3- and 1,5-isomers was obtained, indicating that the substituents can occupy different positions on the pyrazole ring, which could affect the properties and reactivity of the resulting compounds .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is crucial in determining their chemical behavior. In the case of 5-amino-3-methylthio-1H-pyrazoles, methylation occurs at the endocyclic nitrogen atoms, and the ratio of isomers produced depends on the nature of the substituent at the 4-position of the pyrazole ring. This suggests that the electronic and steric effects of substituents can significantly influence the molecular structure and isomer distribution .

Chemical Reactions Analysis

The reactivity of 1-Isobutyl-3-methyl-1H-pyrazol-5-amine would be influenced by its functional groups and the presence of substituents. For example, the methylation of 5-amino-3-methylthio-1H-pyrazole derivatives leads to the formation of isomers, which is a reaction that could be relevant for the modification of the 1-Isobutyl-3-methyl-1H-pyrazol-5-amine structure as well .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of 1-Isobutyl-3-methyl-1H-pyrazol-5-amine, we can infer that its properties would be influenced by its molecular structure. The presence of an isobutyl group could affect the compound's hydrophobicity, solubility, and potential interactions with biological targets. The amine group could participate in hydrogen bonding and influence the compound's basicity .

科学研究应用

化学合成与结构分析

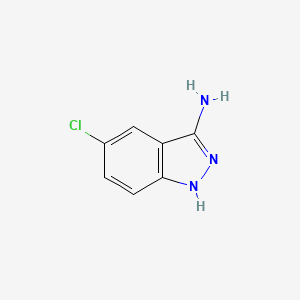

1H-吡唑-5-胺与 Appel 盐的反应导致合成吡唑并[3,4-c]异噻唑和吡唑并[3,4-d]噻唑,证明了这些化合物在生成结构多样的杂环中的用途。产物比例会受到反应介质的 pH 值影响,酸性条件有利于形成二噻唑亚甲基,而碱性条件有利于异噻唑的形成。这项工作强调了 1H-吡唑-5-胺在合成有机化学中的多功能性,为具有材料科学和制药潜在应用的新型杂环化合物提供了途径 (Koyioni 等,2014)。

吡唑衍生物的合成、表征和生物活性研究已识别出抗肿瘤、抗真菌和抗菌药效基团位点。这项研究说明了 1H-吡唑-5-胺在具有显着生物活性的化合物开发中的应用,为寻找新的治疗剂做出了贡献 (Titi 等,2020)。

从 1H-吡唑-5-胺合成 6-芳基取代吡唑并[1,5-a]嘧啶证明了该化合物在制造生物活性分子中的作用。这条合成路线强调了 1H-吡唑-5-胺在药物化学中生成具有潜在药理应用的化合物的重要性 (徐立峰,2011)。

催化与材料科学

- 已经合成了一种带有 Cl[DABCO-NO2]C(NO2)3 标记的新型纳米磁性催化剂,用于制备吡唑并[3,4-b]吡啶。这展示了 1H-吡唑-5-胺在开发用于有机合成的有效且可循环利用的催化剂中的作用,突出了它们在绿色化学和可持续过程中的潜力 (Afsar 等,2018)。

缓蚀

- 已经研究了由 1H-吡唑-5-胺合成的联吡唑型有机化合物对酸性介质中纯铁腐蚀的抑制作用。这些发现为 1H-吡唑-5-胺在腐蚀科学中的应用开辟了道路,为在工业应用中保护金属免受腐蚀提供了潜在的解决方案 (Chetouani 等,2005)。

安全和危害

作用机制

Target of Action

It is known that 5-amino-pyrazoles, a class of compounds to which this molecule belongs, are versatile synthetic building blocks in the synthesis of remarkable organic molecules with diverse functionalities .

Mode of Action

The amino group in 1-methyl-5-amino-pyrazole, a similar compound, is a common reaction center that can react with acids or acyl groups to form corresponding salts or amides . This suggests that 1-Isobutyl-3-methyl-1H-pyrazol-5-amine may interact with its targets in a similar manner.

Biochemical Pathways

5-amino-pyrazoles are known to be involved in the synthesis of diverse heterocyclic compounds, including poly-substituted heterocyclic compounds and fused heterocyclic compounds . These compounds are synthesized via a wide variety of approaches, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

Pharmacokinetics

It is known that the compound is a solid at room temperature , which could influence its bioavailability.

Result of Action

Given its potential role as a synthetic building block in the synthesis of diverse organic molecules, it may contribute to the formation of biologically active compounds with various functionalities .

Action Environment

It is known that the compound is stable at room temperature , suggesting that it may be relatively stable under various environmental conditions.

属性

IUPAC Name |

5-methyl-2-(2-methylpropyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-6(2)5-11-8(9)4-7(3)10-11/h4,6H,5,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWIDVCGRTHJZHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90599115 | |

| Record name | 3-Methyl-1-(2-methylpropyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Isobutyl-3-methyl-1H-pyrazol-5-amine | |

CAS RN |

3524-36-5 | |

| Record name | 3-Methyl-1-(2-methylpropyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Isobutyl-3-methyl-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。